molecular formula C11H9NO3 B13312339 5-(6-Methylpyridin-3-yl)furan-2-carboxylic acid

5-(6-Methylpyridin-3-yl)furan-2-carboxylic acid

Cat. No.: B13312339
M. Wt: 203.19 g/mol
InChI Key: XKSVTAFYQINQGO-UHFFFAOYSA-N
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Description

Its molecular formula is C₁₁H₉NO₃, with a molecular weight of 203.2 g/mol .

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

5-(6-methylpyridin-3-yl)furan-2-carboxylic acid

InChI

InChI=1S/C11H9NO3/c1-7-2-3-8(6-12-7)9-4-5-10(15-9)11(13)14/h2-6H,1H3,(H,13,14)

InChI Key

XKSVTAFYQINQGO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C2=CC=C(O2)C(=O)O

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

5-(6-Methylpyridin-3-yl)furan-2-carboxylic acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-(6-Methylpyridin-3-yl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain receptors or enzymes, leading to a cascade of biochemical reactions .

Comparison with Similar Compounds

Structural Analogs with Pyridine Substituents

The following table compares 5-(6-Methylpyridin-3-yl)furan-2-carboxylic acid with derivatives bearing substituents on the pyridine ring (Table 1):

Compound Name Substituent on Pyridine Molecular Formula Molecular Weight (g/mol) Notable Properties/Activities References
This compound 6-CH₃ C₁₁H₉NO₃ 203.2 No bioactivity data provided
5-(6-Hydroxymethylpyridin-3-yl)furan-2-carboxylic acid 6-CH₂OH C₁₂H₉NO₅ 247.2 Higher polarity due to -OH group
5-(6-Cyanopyridin-3-yl)furan-2-carboxylic acid 6-CN C₁₁H₆N₂O₃ 214.2 Electron-withdrawing cyano group
5-(6-Chloropyridin-3-yl)furan-2-carboxylic acid 6-Cl C₁₀H₆ClNO₃ 223.6 Increased lipophilicity
5-(6-Trifluoromethylpyridin-3-yl)furan-2-carboxylic acid 6-CF₃ C₁₁H₆F₃NO₃ 257.1 Enhanced metabolic stability (inferred)

Key Observations :

  • Electron-Donating vs. In contrast, cyano (-CN) and trifluoromethyl (-CF₃) groups are electron-withdrawing, which may influence reactivity or binding interactions .
  • Polarity and Solubility : The hydroxymethyl derivative (6-CH₂OH) is more polar due to the hydroxyl group, likely improving aqueous solubility compared to the methyl analog .

Analogs with Non-Pyridine Substituents

Aromatic Ring Variants
  • 5-(4-Chlorophenyl)-2-furoic acid (CAS: 41019-44-7): Substitutes pyridine with a chlorophenyl group. Such compounds are often explored in agrochemical or medicinal chemistry .
  • 5-(Quinolin-3-yl)-furan-2-carboxylic acid (CAS: 893738-37-9): Features a larger quinoline moiety, increasing molecular weight (C₁₄H₉NO₃, 239.2 g/mol) and steric bulk, which may affect binding to biological targets .
Aliphatic Substituents
  • 5-(2-Carboxy-ethyl)-furan-2-carboxylic acid : Contains an ethyl chain with a carboxylic acid group. This structure, isolated from fungal metabolites, demonstrated cytotoxicity against cancer cells (K-562, BEL-7420), highlighting the role of flexible side chains in bioactivity .

Biological Activity

5-(6-Methylpyridin-3-yl)furan-2-carboxylic acid is a compound of increasing interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The structure of this compound consists of a furan ring substituted with a carboxylic acid group and a pyridine moiety. The presence of these functional groups is believed to contribute to its biological properties.

1. Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of related compounds have shown significant inhibitory effects on cancer-associated carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis.

Table 1: Inhibition Values Against Carbonic Anhydrases

CompoundCA IX Inhibition (μM)CA XII Inhibition (μM)
MPC 30.950.68
MPC 5a1.55.1
MPC 5g1.8Not specified
MPC 5l0.92Not specified

The most potent derivatives demonstrated sub-micromolar inhibition, suggesting that modifications to the pyridine ring can enhance activity against these isoforms .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Natural carboxylic acids, including those structurally related to furan derivatives, are known to disrupt bacterial cell membranes, leading to cell death by increasing membrane permeability.

Table 2: Antimicrobial Activity of Furan Derivatives

CompoundMinimum Inhibitory Concentration (MIC)
Furan-2-carboxylic acid1.8 µg/L
5-Hydroxymethylfuran-2-carboxylic acid2.3 µg/L

These compounds have shown effectiveness in inhibiting bacterial swarming, which is crucial for biofilm formation and pathogenicity .

3. CNS Activity

In addition to its anticancer and antimicrobial activities, some derivatives have been investigated for their effects on the central nervous system (CNS). Studies have reported strong antinociceptive properties in animal models, indicating potential applications in pain management .

Case Studies

Case Study: Inhibition of Carbonic Anhydrases
In a study assessing various derivatives of furan-based compounds, it was found that the introduction of halogen substituents significantly enhanced inhibitory activity against CA IX and CA XII isoforms. The acetyl derivative MPC 3 exhibited the highest potency, suggesting that structural modifications can lead to improved therapeutic profiles .

Case Study: Antimicrobial Efficacy
A bioassay conducted on environmental bacteria revealed that both furan-2-carboxylic acid and its derivatives effectively inhibited swarming at very low concentrations, underscoring their potential as natural antimicrobial agents .

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